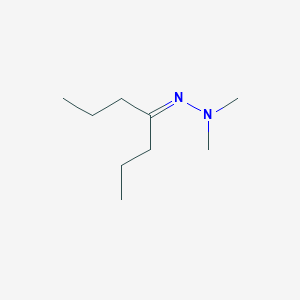

4-Heptanone, dimethylhydrazone

Description

Structure

3D Structure

Properties

CAS No. |

14090-58-5 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

N-(heptan-4-ylideneamino)-N-methylmethanamine |

InChI |

InChI=1S/C9H20N2/c1-5-7-9(8-6-2)10-11(3)4/h5-8H2,1-4H3 |

InChI Key |

KCSMAMPZSBWZKW-UHFFFAOYSA-N |

SMILES |

CCCC(=NN(C)C)CCC |

Canonical SMILES |

CCCC(=NN(C)C)CCC |

Synonyms |

4-Heptanone dimethyl hydrazone |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Heptanone Dimethylhydrazone

Chemo- and Regioselective Synthesis of 4-Heptanone (B92745) Dimethylhydrazone from Carbonyl Precursors

The formation of 4-Heptanone, dimethylhydrazone from its carbonyl precursor, 4-heptanone, is a foundational reaction in its synthesis. The primary challenge lies in achieving high chemo- and regioselectivity, particularly when other reactive functional groups are present.

The most direct and widely employed method for synthesizing this compound is the condensation reaction between 4-heptanone and 1,1-dimethylhydrazine (B165182) (also known as unsymmetrical dimethylhydrazine, UDMH). rsc.orgdss.go.th This reaction involves the nucleophilic attack of the primary amine group of the hydrazine (B178648) onto the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

Optimization of this reaction typically involves the use of a mild acid catalyst, such as acetic acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. rsc.org The reaction is often carried out under reflux conditions to drive the equilibrium towards the product by removing water. rsc.org Purification is commonly achieved through distillation, such as Kugelrohr distillation, to yield the pure hydrazone as an oil. rsc.org

Table 1: Optimized Conditions for Direct Condensation Synthesis

| Reactants | Catalyst | Solvent/Conditions | Yield | Purification | Reference |

|---|---|---|---|---|---|

| 4-Heptanone, 1,1-Dimethylhydrazine (1.5 eq) | Acetic acid (catalytic amount) | Neat, Reflux (24h) | 82% | Kugelrohr distillation | rsc.org |

While direct condensation is the predominant synthetic route, alternative pathways generally focus on modifications of this core reaction to improve yields, reduce reaction times, or simplify workup procedures. These can include the use of dehydrating agents or specialized catalysts. For instance, the principles of green chemistry, such as solvent-free or microwave-assisted reactions, can be considered alternative approaches to the traditional reflux method (see Section 2.3). Another alternative involves the reduction of related C=N π systems, although this is less common for the direct synthesis of the target compound. nsf.gov

Enantioselective and Diastereoselective Synthesis of Chiral 4-Heptanone Dimethylhydrazone Derivatives

Creating chiral derivatives of this compound, where a stereocenter is introduced into the heptanone backbone, requires advanced asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms, leading to enantiomerically enriched or pure products.

The Enders SAMP/RAMP-hydrazone methodology is a powerful and well-established strategy for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.org This method utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).

The synthesis of a chiral derivative of this compound via this method is a multi-step process:

Hydrazone Formation: 4-Heptanone is first condensed with the chiral auxiliary (e.g., SAMP) to form a chiral SAMP-hydrazone.

Asymmetric Alkylation: The SAMP-hydrazone is deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a chiral azaenolate. This intermediate then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner to create a new stereocenter. wikipedia.orgmit.edu For 4-heptanone, this alkylation would occur at the C-3 or C-5 position.

Cleavage and Final Condensation: The chiral auxiliary is cleaved from the alkylated hydrazone, typically by ozonolysis or hydrolysis, to yield the chiral ketone (e.g., (R)-3-methyl-4-heptanone). stackexchange.com This enantiomerically enriched ketone is then condensed with 1,1-dimethylhydrazine to afford the final target: a chiral this compound derivative.

This methodology allows for the synthesis of either enantiomer of the target molecule with high optical purity, simply by choosing between SAMP and RAMP or by controlling the order of introduction of substituents. mit.eduresearchgate.netpnu.ac.ir

An alternative to stoichiometric chiral auxiliaries is the use of a chiral catalyst to induce stereoselectivity in the condensation reaction itself. This approach is a key area of modern organic synthesis. For the formation of chiral hydrazones, this could involve the desymmetrization of a prochiral ketone using a chiral catalyst. rsc.org

The theoretical approach involves a chiral catalyst, such as a chiral Brønsted acid (e.g., a chiral phosphoric acid), that can protonate the hydrazine or activate the ketone in a stereocontrolled manner. This creates a chiral environment around the reacting centers, influencing the trajectory of the nucleophilic attack and leading to the preferential formation of one enantiomer of the hydrazone product. rsc.org While this direct catalytic asymmetric condensation is a highly desirable and efficient strategy, achieving high levels of enantioselectivity for the formation of ketone-derived hydrazones remains a significant challenge and is an active area of research. rsc.org

Development of Sustainable and Green Chemistry Approaches for Dimethylhydrazone Synthesis

Key green strategies include:

Solvent-Free Synthesis: Conducting the condensation reaction without a solvent (neat) or via mechanochemistry (ball-milling) can significantly reduce solvent waste. rsc.orgajgreenchem.com Mechanochemical synthesis has been shown to produce hydrazones with very high conversion rates, often without the need for additional catalysts. rsc.org

Aqueous Media: Replacing traditional organic solvents with water is a cornerstone of green chemistry. orientjchem.org Performing the condensation in an aqueous medium eliminates the need for volatile and often toxic organic solvents. orientjchem.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields. ajgreenchem.com This technique is highly energy-efficient compared to conventional heating. ijnc.ir

Table 2: Green Chemistry Approaches for Hydrazone Synthesis

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Mechanochemistry | Solvent-free reaction in a high-energy ball mill. | Eliminates solvent, high conversion, minimal by-products. | rsc.org |

| Microwave Irradiation | Solvent-free or solvent-assisted reaction using microwave energy. | Drastically reduced reaction times, improved yields, energy efficient. | ajgreenchem.com |

| Aqueous Synthesis | Using water as the reaction solvent. | Eliminates hazardous organic solvents, environmentally benign. | orientjchem.org |

Table of Compounds

Mechanistic Investigations and Reactivity Profiles of 4 Heptanone Dimethylhydrazone

Elucidation of Reaction Mechanisms in Nucleophilic Additions and Substitutions Involving 4-Heptanone (B92745) Dimethylhydrazone

The reactivity of 4-heptanone, dimethylhydrazone is largely dictated by the electronic nature of the C=N double bond and the acidity of the α-protons. Nucleophilic reactions involving this hydrazone can be broadly categorized into additions to the carbon-nitrogen double bond and substitutions at the α-carbon.

The formation of this compound itself is a nucleophilic addition reaction between 4-heptanone and N,N-dimethylhydrazine. researchgate.net The mechanism proceeds via the attack of the nucleophilic nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate known as a hemiaminal. Subsequent dehydration, often acid-catalyzed, yields the stable hydrazone. nih.gov This reaction is reversible, a key aspect that will be discussed in section 3.4.

Once formed, the α-hydrogens of this compound exhibit enhanced acidity compared to the parent ketone, with a pKa difference of about 10 units. wikipedia.org This increased acidity allows for deprotonation by strong bases, such as lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate. This azaenolate is a potent nucleophile and can participate in various SN2-type substitution reactions with a range of electrophiles, including alkyl halides. This process, known as α-alkylation, is a fundamental method for forming new carbon-carbon bonds. wikipedia.orglibretexts.org

The general mechanism for the α-alkylation of this compound is a two-step process:

Enolate Formation: A strong base removes a proton from the carbon α to the C=N bond, creating a nucleophilic azaenolate.

SN2 Attack: The azaenolate then attacks the electrophilic center of another molecule, displacing a leaving group. libretexts.org

The regioselectivity of deprotonation in unsymmetrical ketones can be controlled by the reaction conditions. For instance, the use of LDA in a non-polar solvent at low temperatures typically leads to the formation of the less substituted (kinetic) enolate, whereas using a weaker base at higher temperatures can favor the more substituted (thermodynamic) enolate. libretexts.org

Stereochemical Control and Diastereoselectivity in Transformations Mediated by 4-Heptanone Dimethylhydrazone

Controlling the stereochemical outcome of chemical reactions is a central goal in organic synthesis. In reactions involving this compound, significant strides have been made in achieving high levels of diastereoselectivity, particularly in alkylation reactions. This is often accomplished through the use of chiral auxiliaries.

A prominent example is the SAMP/RAMP hydrazone method, developed by Enders and co-workers. mit.eduorgsyn.org In this methodology, an achiral ketone like 4-heptanone is first reacted with a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone. Deprotonation of this chiral hydrazone with a strong base generates a chiral azaenolate. The subsequent alkylation reaction proceeds with high diastereoselectivity, as the chiral auxiliary directs the approach of the electrophile to one face of the enolate. mit.eduresearchgate.net After the alkylation step, the auxiliary can be cleaved to yield the α-alkylated ketone with high enantiomeric excess. orgsyn.org

The diastereoselectivity of these reactions is influenced by several factors, including the nature of the chiral auxiliary, the base used for deprotonation, the solvent, and the electrophile. researchgate.netstackexchange.com The chelation of the lithium cation by the methoxymethyl group of the SAMP/RAMP auxiliary plays a crucial role in locking the conformation of the azaenolate, leading to a highly ordered transition state and excellent stereochemical control. stackexchange.com

The following table summarizes the diastereoselectivity achieved in the alkylation of various ketone hydrazones using the SAMP/RAMP methodology, which is analogous to the potential transformations of this compound.

| Ketone Precursor | Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) [%] | Reference |

|---|---|---|---|---|

| Propanal | SAMP | Methyl Iodide | 95 | researchgate.net |

| Cyclohexanone | SAMP | Ethyl Iodide | 96 | mit.edu |

| Acetone | SAMP | Benzyl Bromide | 94 | mit.edu |

Catalytic Activation and Modulation of 4-Heptanone Dimethylhydrazone Reactivity

The inherent reactivity of this compound can be significantly enhanced and modulated through the use of catalysts. Both transition metal catalysts and organocatalysts have been employed to facilitate a variety of transformations that would otherwise be difficult to achieve.

Transition metal catalysis has emerged as a powerful tool for the functionalization of C-H bonds. For instance, rhodium(III)-catalyzed double C-H activation of aldehyde hydrazones has been shown to be an effective method for the synthesis of functionalized 1H-indazoles. nih.gov Similarly, nickel-catalyzed deoxygenative homo-coupling of hydrazones, generated in situ from aldehydes or ketones, provides a direct route to C(sp³)–C(sp³) bond formation. nih.govscispace.com These catalytic systems offer pathways for the construction of complex molecular architectures from simple hydrazone precursors.

Organocatalysis, which utilizes small organic molecules as catalysts, has also been successfully applied to reactions involving hydrazones. Aniline has been shown to catalyze hydrazone ligation reactions, significantly accelerating the rate of formation of the hydrazone bond. nih.gov This is particularly relevant for bioconjugation applications where mild reaction conditions are required. Furthermore, organocatalysts can be used to promote aldol-type reactions of hydrazones, providing access to β-hydroxy carbonyl compounds with high stereoselectivity. nih.gov For example, the aldol (B89426) condensation of furfural (B47365) with 4-heptanone has been catalyzed by acidic oxides like Nb₂O₅, demonstrating the activation of the carbonyl group for nucleophilic attack. semanticscholar.orgnih.gov

The following table provides examples of catalytic systems used in reactions analogous to those that could involve this compound.

| Reaction Type | Catalyst | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| C-H/C-H Cross-Coupling | [RhCp*Cl₂]₂/AgOTf | Aldehyde phenylhydrazone | 1H-Indazole | nih.gov |

| Deoxygenative Homo-Coupling | NiCl₂/PMe₃ | Benzaldehyde hydrazone | Bibenzyl | scispace.com |

| Hydrazone Ligation | Aniline | Aromatic aldehyde and 6-hydrazinopyridine | Hydrazone conjugate | nih.gov |

| Aldol Condensation | Nb₂O₅ | Furfural and 4-heptanone | Aldol adduct | nih.gov |

Studies on Reversible Hydrazone Formation Dynamics and Thermodynamic Equilibria

The formation of this compound from 4-heptanone and N,N-dimethylhydrazine is a reversible process, and understanding the dynamics and thermodynamics of this equilibrium is crucial for controlling reactions that utilize hydrazones. nih.gov The position of the equilibrium is influenced by factors such as pH, temperature, and the concentration of reactants and products.

The mechanism of hydrazone formation involves a tetrahedral intermediate, and the rate-determining step can change depending on the pH of the solution. rsc.org At neutral to slightly acidic pH, the dehydration of the hemiaminal intermediate is typically the slowest step. Under more acidic conditions, the nucleophilic attack of the hydrazine on the protonated carbonyl group can become rate-limiting. nih.gov

The thermodynamic stability of hydrazones is reflected in their equilibrium constants (Keq). For the formation of hydrazones from aldehydes and ketones, the equilibrium constants are generally in the range of 10⁴ to 10⁶ M⁻¹. nih.govnih.gov This indicates that the formation of the hydrazone is generally favored at equilibrium. However, the reversible nature of the reaction means that hydrazones can be hydrolyzed back to the corresponding carbonyl compound and hydrazine under appropriate conditions, a property that is exploited in their use as protecting groups for carbonyls. wikipedia.org

The following table presents typical equilibrium constants for the formation of various hydrazones, providing an indication of the thermodynamic landscape for the formation of this compound.

| Carbonyl Compound | Hydrazine Derivative | Equilibrium Constant (Keq) [M⁻¹] | Reference |

|---|---|---|---|

| Various Aldehydes/Ketones | Hydrazines | 10⁴ - 10⁶ | nih.govnih.gov |

| Naphthaldehydes | Girard T Reagent | Not specified, but reaction does not go to completion | rsc.orgrsc.org |

| Various Carbonyls | 2,4-Dinitrophenylhydrazine (DNPH) | Dependent on Z/E isomer ratio | researchgate.net |

Strategic Applications of 4 Heptanone Dimethylhydrazone in Complex Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Carbon-Carbon Bond Formation

4-Heptanone (B92745), dimethylhydrazone is a key precursor for the generation of nucleophilic carbon species, facilitating the formation of new carbon-carbon bonds, which is a fundamental operation in organic synthesis. The dimethylhydrazone group serves as a stable and reactive "masked enolate," providing an alternative to traditional enolate chemistry, often with improved selectivity and milder reaction conditions.

The α-alkylation of ketones is a classic method for constructing carbon-carbon bonds. The use of a dimethylhydrazone derivative of 4-heptanone offers a robust method for achieving this transformation. The process involves the deprotonation of the α-carbon (the carbon atom adjacent to the original carbonyl group) using a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate. This nucleophilic intermediate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. youtube.com

A significant advantage of this method is its high regioselectivity. For unsymmetrical ketones like 4-heptanone, deprotonation can occur on either side of the carbonyl carbon. However, under kinetic control (using a strong, hindered base like LDA at low temperatures), deprotonation preferentially occurs at the less substituted α-carbon, leading to the "kinetic azaenolate". youtube.com Subsequent hydrolysis of the resulting alkylated hydrazone, typically with aqueous acid (H₃O⁺), regenerates the ketone functionality, yielding the final α-alkylated product. youtube.com This two-step sequence of hydrazone formation, alkylation, and hydrolysis is known as the Stork enamine synthesis, with the hydrazone method being a closely related and powerful variant. youtube.com

Table 1: Representative α-Alkylation of 4-Heptanone Dimethylhydrazone

| Alkylating Agent | Base/Conditions | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 1) LDA, THF, -78°C | 5-Methyl-4-heptanone dimethylhydrazone | 5-Methyl-4-heptanone |

| Ethyl Bromide (CH₃CH₂Br) | 1) LDA, THF, -78°C | 5-Ethyl-4-heptanone dimethylhydrazone | 5-Ethyl-4-heptanone |

| Benzyl Bromide (BnBr) | 1) LDA, THF, -78°C | 5-Benzyl-4-heptanone dimethylhydrazone | 5-Benzyl-4-heptanone |

Note: The data in this table is representative of typical outcomes for α-alkylation of ketone dimethylhydrazones.

Annulation reactions are ring-forming processes that are critical for the synthesis of cyclic and polycyclic compounds, including many natural products and pharmaceuticals like steroids. wikipedia.org The azaenolate derived from 4-heptanone, dimethylhydrazone can serve as the key nucleophile in these powerful transformations.

One of the most famous annulation strategies is the Robinson annulation, which traditionally involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.org The dimethylhydrazone of 4-heptanone can be employed in a modified version of this reaction. The corresponding azaenolate, generated with a base like LDA, can act as the Michael donor, adding to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting intermediate, after hydrolysis of the hydrazone to reveal the ketone, can then undergo an intramolecular aldol cyclization to furnish a substituted cyclohexenone ring system. This approach leverages the controlled and regioselective generation of the nucleophile offered by the hydrazone methodology.

Beyond the Robinson annulation, hydrazone intermediates can participate in various other cyclization strategies. rsc.org For example, intramolecular alkylation, where the alkylating agent is part of the same molecule, can lead to the formation of carbocyclic rings. The predictable reactivity of the hydrazone makes it a valuable tool for designing complex cyclization cascades.

Role as a Chiral Auxiliary for Asymmetric Synthesis of Advanced Organic Intermediates

While this compound itself is achiral, it serves as a prochiral substrate for powerful asymmetric synthesis methodologies. By replacing the achiral dimethylhydrazine with a chiral hydrazine (B178648), one can create a chiral hydrazone that functions as a "chiral auxiliary." wikipedia.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org

A preeminent example of this strategy is the SAMP/RAMP chemistry developed by Enders. In this method, a ketone like 4-heptanone is condensed with either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) to form a chiral hydrazone. Deprotonation of this chiral hydrazone creates a chiral azaenolate. The steric bulk of the chiral auxiliary directs the approach of an incoming electrophile (like an alkyl halide) to one face of the nucleophilic carbon, resulting in the formation of one diastereomer in significant excess.

After the stereoselective alkylation step, the chiral auxiliary can be removed, typically by ozonolysis or acidic hydrolysis, to reveal the enantiomerically enriched α-alkylated ketone. The auxiliary itself can often be recovered and reused, making the process efficient. wikipedia.org This methodology provides access to highly enantiomerically pure compounds from simple ketone starting materials. nih.govnih.gov

Table 2: Asymmetric α-Alkylation using a Chiral Hydrazone Derived from 4-Heptanone

| Chiral Hydrazine | Alkylating Agent | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Product |

|---|---|---|---|

| SAMP | Methyl Iodide | >95% | >95% (S)-5-Methyl-4-heptanone |

| RAMP | Methyl Iodide | >95% | >95% (R)-5-Methyl-4-heptanone |

| SAMP | Propyl Iodide | >95% | >95% (S)-5-Propyl-4-heptanone |

Note: This table illustrates the expected high stereoselectivity of the SAMP/RAMP methodology applied to 4-heptanone.

Integration into Dynamic Covalent Chemistry (DCC) Systems

Dynamic Covalent Chemistry (DCC) is a powerful strategy that combines the stability of covalent bonds with the reversibility and error-correcting capabilities of non-covalent interactions. nih.gov The formation of the hydrazone bond is a reversible reaction, making this compound and related structures ideal building blocks for DCC. This reversibility allows for the creation of dynamic libraries of molecules that can adapt their composition in response to external stimuli or templates, leading to the thermodynamically most stable products. nih.govnih.gov

The reversible nature of the hydrazone linkage is exploited in the construction of self-assembling and adaptable materials. By designing monomeric units containing both a ketone (or aldehyde) and a hydrazine functionality, chemists can create polymers and macrocycles where the components are linked by hydrazone bonds. researchgate.net These dynamic covalent polymers can self-assemble into ordered structures, such as nanowires or gels. researchgate.net

Because the linking bonds are reversible, these materials often exhibit unique properties like self-healing and stimuli-responsiveness. For example, a change in pH or the introduction of a competing aldehyde or hydrazine can shift the equilibrium, leading to the disassembly of the material or its reorganization into a new structure. researchgate.net This adaptability is a key feature of materials derived from dynamic covalent chemistry.

The hydrazone functional group has been extensively used in the field of supramolecular chemistry to develop molecular switches and sensors. nih.gov The ease of synthesis and the dynamic nature of the C=N bond are key to these applications. nih.gov A sensing system can be designed where the binding of a specific analyte (such as a metal ion or an anion) to a receptor unit influences the hydrazone equilibrium. researchgate.net

This change in equilibrium can be coupled to a detectable output signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). For instance, a molecule could be designed where hydrazone formation brings a fluorophore and a quencher into close proximity, turning fluorescence "off." The introduction of an analyte that binds to the receptor and causes the hydrazone to cleave would separate the two, turning fluorescence "on." Hydrazone-based systems have been successfully employed to detect a wide range of species, including metal cations like Zn²⁺, Cu²⁺, and Hg²⁺, as well as various anions. nih.govchinesechemsoc.org

Table 3: Applications of Hydrazone Chemistry in Sensing

| Target Analyte | Sensing Principle | Signal Output |

|---|---|---|

| Metal Cations (e.g., Zn²⁺) | Analyte binding modulates hydrazone stability and electronic properties. chinesechemsoc.org | Colorimetric/Fluorescent |

| Anions (e.g., F⁻, CN⁻) | Analyte interaction (e.g., hydrogen bonding) with the hydrazone N-H group. nih.govresearchgate.net | Colorimetric/Fluorescent |

| pH Changes | Acid/base catalysis of hydrazone formation/hydrolysis. mdpi.com | Change in Assembly/Signal |

Precursor for Advanced Heterocyclic Scaffolds and Natural Product Synthesis

This compound, derived from the corresponding ketone, serves as a versatile and reactive intermediate in the strategic construction of complex molecular architectures, particularly advanced heterocyclic scaffolds and intermediates for natural product synthesis. The presence of the dimethylhydrazone moiety activates the parent ketone structure, enabling a range of chemical transformations that are not readily accessible with the ketone itself. This section explores the strategic applications of this compound in the synthesis of key heterocyclic systems and its potential role in the assembly of natural product precursors.

The utility of N-alkylhydrazones of aliphatic ketones in the construction of heterocyclic compounds is well-established. These reactions can proceed through cyclization involving both nitrogen atoms of the hydrazone, or one nitrogen and a carbon atom. nuph.edu.ua The hydrazone-enehydrazine tautomerism inherent to hydrazones of aliphatic ketones with an α-methylene group, such as this compound, allows for simultaneous attacks by dielectrophiles on the sp³-hybridized carbon atom and the nitrogen atom of the hydrazone. This reactivity is fundamental to the synthesis of various heterocyclic systems. nuph.edu.ua

One of the most powerful applications of ketone dimethylhydrazones is in the formation of aza-enolates. The deprotonation of the α-carbon of the imine functionality leads to the formation of a nucleophilic aza-enolate, which can then react with a variety of electrophiles. This strategy provides a valuable alternative to traditional enolate chemistry, often with improved control over reactivity and selectivity. The steric and electronic influence of the dimethylamino group on the nitrogen can direct the regioselectivity of deprotonation, particularly in unsymmetrical ketones.

Synthesis of Pyrazole (B372694) Derivatives

The reaction of hydrazones with various reagents is a cornerstone for the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant applications in medicinal and agricultural chemistry. mdpi.com While many pyrazole syntheses start from 1,3-dicarbonyl compounds and hydrazines, the use of pre-formed hydrazones offers an alternative and often more controlled route. nih.govbeilstein-journals.org

In a potential application, this compound could serve as a precursor to multisubstituted pyrazoles. For instance, a Brønsted acid-mediated reaction could facilitate a β-protonation/nucleophilic addition/cyclization/aromatization sequence. bohrium.com Although specific examples with this compound are not prevalent in the literature, the general mechanism suggests its applicability.

A hypothetical reaction scheme for the synthesis of a pyrazole derivative from this compound is presented below. The reaction would likely proceed via the formation of an intermediate that undergoes cyclization and subsequent aromatization to yield the final pyrazole product.

Table 1: Hypothetical Synthesis of a Pyrazole Derivative from this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Potential Yield (%) |

|---|

This approach would be valuable for creating pyrazoles with specific substitution patterns that are difficult to achieve through traditional methods.

Formation of Indole (B1671886) Scaffolds

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from phenylhydrazones and aldehydes or ketones under acidic conditions. mdpi.comalfa-chemistry.com While the traditional Fischer indole synthesis utilizes phenylhydrazines, modifications using other hydrazine derivatives have been explored. The core of the reaction involves the formation of a hydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia. mdpi.com

Theoretically, this compound could be envisioned as a starting material in a modified Fischer-type synthesis. Although not a direct participant in the classical reaction, its ability to be converted back to 4-heptanone or to undergo transamination could allow its entry into an indole synthesis pathway. More directly, related N-substituted hydrazones are known to participate in such cyclizations.

Generation of Aza-Enolates for Asymmetric Synthesis

Aza-enolates derived from hydrazones are powerful intermediates in asymmetric synthesis. The use of chiral auxiliaries on the nitrogen atom can direct the stereochemical outcome of subsequent alkylation reactions. While this compound itself is achiral, its aza-enolate can be employed in reactions with chiral electrophiles or in the presence of chiral ligands to achieve stereocontrol.

The deprotonation of this compound with a strong base like lithium diisopropylamide (LDA) would generate the corresponding lithium aza-enolate. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions.

Table 2: Potential Reactions of the Aza-Enolate of this compound

| Electrophile | Reaction Type | Product Type |

|---|---|---|

| Alkyl halide | Alkylation | α-Alkylated ketone precursor |

| Aldehyde/Ketone | Aldol-type addition | β-Hydroxy ketone precursor |

The resulting products, after hydrolysis of the hydrazone, would provide functionalized ketones that are valuable building blocks in the synthesis of natural products. For instance, the stereoselective alkylation of the aza-enolate could be a key step in establishing a chiral center in a complex natural product.

Role in Natural Product Synthesis Intermediates

While direct applications of this compound in total synthesis are not extensively documented, its potential lies in the generation of key fragments and intermediates. The Shapiro reaction, which converts tosylhydrazones to alkenes via vinyllithium (B1195746) intermediates, is a powerful tool in natural product synthesis. wikipedia.org Although the Shapiro reaction specifically utilizes tosylhydrazones, the underlying principle of generating a nucleophilic vinylic species from a hydrazone derivative is relevant.

Research into analogous reactions with dimethylhydrazones could open new avenues for the synthesis of complex olefins. The vinylic anions generated from such a reaction with this compound could be trapped with various electrophiles to construct intricate carbon skeletons found in many natural products.

Computational and Theoretical Studies on 4 Heptanone Dimethylhydrazone

Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in solving the Schrödinger equation, provide insights into the electron distribution, molecular geometry, and energetic stability of 4-heptanone (B92745), dimethylhydrazone. By employing various levels of theory, such as Hartree-Fock (HF) and post-Hartree-Fock methods, a detailed picture of the molecule's electronic landscape can be constructed.

The stability of 4-heptanone, dimethylhydrazone can be assessed by calculating its total electronic energy and comparing it to other possible isomers or conformers. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of Acetone Dimethylhydrazone (Analog)

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 1.5 D |

Data is hypothetical and representative of typical values for similar compounds.

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate method for mapping out reaction pathways and identifying transition states. For this compound, DFT can be used to explore various reactions, such as hydrolysis, isomerization, and oxidation.

A typical DFT study of a reaction mechanism involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Table 2: Calculated Activation Energies for the Hydrolysis of a Model Dimethylhydrazone

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack of Water | 15.2 |

| Proton Transfer | 8.5 |

| C-N Bond Cleavage | 20.1 |

Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes of this compound and the influence of its environment, such as a solvent.

Conformational analysis is crucial for understanding the flexibility of the molecule. The rotation around single bonds, such as the N-N bond and the C-C bonds in the heptyl chains, can lead to a variety of different spatial arrangements, or conformers. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its properties and interactions with other molecules.

Solvent effects can significantly impact the behavior of a molecule. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, such as water. These simulations can reveal how the solvent affects the conformational preferences of the molecule, the stability of different charged states, and the pathways of chemical reactions. For instance, hydrogen bonding between water and the nitrogen atoms of the hydrazone can influence its reactivity.

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural confirmation. Techniques such as DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can aid in the assignment of experimental bands to specific molecular vibrations, providing a detailed understanding of the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. Theoretical calculations can predict the chemical shifts of the various nuclei in the molecule, such as ¹H and ¹³C. These predicted shifts can be compared to experimental NMR spectra to confirm the proposed structure of this compound. Discrepancies between calculated and experimental spectra can point to specific structural features or conformational effects that were not initially considered.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of a Model Dimethylhydrazone

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=N | Stretching | 1645 |

| N-N | Stretching | 1150 |

| C-H (sp³) | Stretching | 2950-2850 |

Data is hypothetical and representative.

Table 4: Predicted ¹³C NMR Chemical Shifts for a Model Dimethylhydrazone

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=N | 160.5 |

| N-CH₃ | 45.2 |

| C(alpha) to C=N | 35.8 |

Data is hypothetical and for illustrative purposes.

Advanced Analytical Methodologies for Research on 4 Heptanone Dimethylhydrazone and Its Transformations

Hyphenated Chromatographic-Spectroscopic Techniques for Complex Mixture Analysis and Product Elucidation

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are fundamental tools for analyzing the complex mixtures often generated during the synthesis and transformation of 4-Heptanone (B92745), dimethylhydrazone. nih.govchemijournal.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent of these methods.

In GC-MS analysis, the volatile 4-Heptanone, dimethylhydrazone and related compounds are separated based on their boiling points and polarity in a gas chromatograph before being introduced into a mass spectrometer. The mass spectrometer then fragments the molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint. nih.gov This technique is highly effective for identifying and quantifying volatile components in a reaction mixture. nih.govnih.gov For less volatile or thermally unstable transformation products, derivatization into more suitable forms, such as trimethylsilyl (B98337) ethers, can be employed to facilitate GC-MS analysis. nih.gov

LC-MS is a complementary technique that separates compounds in the liquid phase, making it ideal for analyzing non-volatile, polar, or thermally labile transformation products of this compound. The combination of liquid chromatography with the mass analysis capabilities of mass spectrometry allows for the sensitive and specific detection of compounds in complex matrices. acs.org The development of interfaces like electrospray ionization (ESI) has been crucial in coupling LC with MS, enabling the analysis of a wide range of molecules. acs.org

| Technique | Principle of Separation | Detection Method | Application for this compound | Key Advantages |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatility and interaction with stationary phase | Mass-to-charge ratio of fragmented ions | Analysis of the primary compound and volatile byproducts or transformation products. | Excellent separation for volatile compounds; provides structural information from fragmentation patterns. chemijournal.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Partitioning between mobile and stationary liquid phases | Mass-to-charge ratio of molecular and fragment ions | Analysis of non-volatile, polar, or thermally unstable transformation products. | Wide applicability; high sensitivity and specificity for a broad range of compounds. |

High-Resolution Mass Spectrometry for Reaction Monitoring and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an essential tool for detailed molecular characterization in the study of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of the parent compound and any unknown transformation products or reaction intermediates. pnnl.gov

HRMS is particularly valuable for reaction monitoring, where it can track the consumption of reactants and the formation of products over time. By analyzing aliquots from a reaction mixture, researchers can gain quantitative insights into the reaction's progress. Furthermore, HRMS is a powerful technique for mechanistic studies. For instance, in studying the oxidation or reduction of hydrazones, HRMS can identify the exact molecular formulas of degradation products, providing crucial evidence for the proposed reaction pathways. mdpi.com Techniques such as Parallel Reaction Monitoring (PRM), which uses a high-resolution mass analyzer to detect all target product ions simultaneously, offer exceptional performance for targeted quantitative studies. nih.gov

| Parameter | Description | Relevance to this compound Research |

|---|---|---|

| High Mass Accuracy | Measurement of mass-to-charge ratio with high precision (typically <5 ppm error). | Allows for the confident assignment of elemental formulas (e.g., C₉H₂₀N₂) to the parent ion and its transformation products. pnnl.gov |

| Isotopic Pattern Analysis | Comparison of the measured isotopic distribution of an ion with the theoretical distribution for a proposed formula. | Confirms the elemental composition derived from the accurate mass measurement. |

| Tandem MS (MS/MS) | Isolation of a specific ion, followed by its fragmentation and analysis of the resulting product ions. | Provides structural information about specific intermediates or products, helping to piece together reaction mechanisms. mdpi.com |

| Reaction Monitoring | Quantitative analysis of reactants and products in a reaction mixture over time. | Enables the study of reaction kinetics and optimization of reaction conditions. acs.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Kinetic Studies

For hydrazones, which can exist as stereoisomers (E/Z isomers) due to the restricted rotation around the C=N double bond, advanced NMR techniques are critical for stereochemical assignment. nih.govcore.ac.uk Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can detect through-space interactions between protons. nih.gov The presence or absence of a NOE signal between the dimethylamino protons and the protons on the carbons adjacent to the imine carbon can definitively establish the E or Z configuration of the molecule. Similarly, differences in the ¹³C chemical shifts of the carbons syn and anti to the dimethylamino group can provide a reliable means of assigning stereochemistry. researchgate.net

NMR is also a powerful tool for conducting kinetic studies. By acquiring spectra at different time intervals, one can monitor the rate of formation of this compound or its subsequent reactions. The integration of specific signals corresponding to reactants and products allows for the determination of their concentrations over time, from which reaction rate constants can be calculated. acs.org

| NMR Experiment | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. | Confirms the presence of propyl groups, the dimethylamino group, and helps determine isomeric ratios. nih.gov |

| ¹³C NMR | Shows the number and chemical environment of carbon atoms. | Confirms the carbon skeleton and the presence of the C=N imine carbon. The chemical shift of carbons near the C=N bond is sensitive to stereochemistry. researchgate.netrsc.org |

| NOESY/ROESY | Detects protons that are close to each other in space (<5 Å), regardless of bonding. | Crucial for the unambiguous assignment of E/Z isomers by observing spatial correlations between the dimethylamino group and the heptanone backbone. nih.gov |

| Variable Temperature (VT) NMR | Studies spectral changes as a function of temperature. | Can be used to study dynamic processes, such as the energy barrier to rotation around the N-N bond or the interconversion of isomers. nih.gov |

Development of Novel Spectroscopic Probes for Real-Time Reaction Analysis

While hyphenated techniques are excellent for analyzing discrete samples, the development of novel spectroscopic probes allows for the real-time, in-situ analysis of reactions involving this compound. These methods provide continuous data on the concentration of species as the reaction progresses, offering a detailed view of the reaction dynamics.

UV-Visible (UV-Vis) spectroscopy can be used to monitor the formation of the hydrazone C=N bond, which is a chromophore that absorbs light in the UV-Vis region. By monitoring the change in absorbance at a specific wavelength, the kinetics of the hydrazone formation can be followed in real-time. acs.org This method is often employed to guide synthetic procedures and optimize reaction conditions. acs.org

More advanced probes can be developed using other spectroscopic methods. For example, attenuated total reflectance (ATR)-FTIR spectroscopy can monitor changes in vibrational modes associated with the consumption of the C=O bond of 4-heptanone and the appearance of the C=N bond of the product. This provides a direct, real-time window into the functional group transformations occurring during the reaction. Similarly, direct-injection mass spectrometry can provide a continuous feed of the reaction mixture into the spectrometer, allowing for real-time monitoring of the masses of all species present. acs.org These real-time techniques are invaluable for understanding reaction mechanisms, identifying transient intermediates, and developing efficient synthetic protocols.

Future Research Directions and Emerging Paradigms for 4 Heptanone Dimethylhydrazone Chemistry

Exploration of Novel Reactivity Modes and Transformations of 4-Heptanone (B92745) Dimethylhydrazone

The N,N-dimethylhydrazone moiety is a versatile functional group known to enable a rich variety of chemical transformations that are often not accessible with the parent ketone. researchgate.netacs.org Future research into 4-Heptanone, dimethylhydrazone will likely focus on harnessing this latent reactivity to develop new carbon-carbon and carbon-heteroatom bond-forming reactions.

A primary area of exploration involves the chemistry of its corresponding aza-enolate . Upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), this compound can be deprotonated at the α-carbon to form a highly nucleophilic aza-enolate intermediate. ucc.ieyoutube.comwikipedia.org This species is a nitrogen analog of a ketone enolate but is generally more reactive. youtube.com This enhanced nucleophilicity opens avenues for reactions with a wide range of electrophiles, as detailed in Table 1.

Table 1: Potential Aza-Enolate Reactions of this compound

| Reaction Type | Electrophile | Potential Product | Significance |

|---|---|---|---|

| Alkylation | Alkyl Halides (e.g., Iodomethane) | α-Alkylated Dimethylhydrazone | Forms new C-C bonds; creates chiral centers. |

| Aldol (B89426) Reaction | Aldehydes (e.g., Benzaldehyde) | β-Hydroxy Dimethylhydrazone | Key bond construction for complex molecules. |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Precursor | Forms C-C bonds for conjugate addition products. |

Another promising research direction is the application of umpolung , or polarity reversal. The dimethylhydrazone group facilitates the deprotonation of the α-carbon, making it nucleophilic. This inverts the typical electrophilic nature of the α-carbon in the parent ketone, enabling reactions that are otherwise challenging. researchgate.netmdpi.com For instance, the aza-enolate can react as a carbonyl-anion equivalent.

Furthermore, the participation of this compound in cycloaddition reactions could be explored. As electron-rich species, dimethylhydrazones can react with various dienophiles and dipolarophiles to construct complex heterocyclic frameworks, which are valuable scaffolds in medicinal chemistry. nih.govmdpi.com Research into its reactivity with reagents like carbon dioxide to form carboxylated products also represents a novel avenue for CO2 utilization. mdpi.com

Design of Next-Generation Catalysts for Dimethylhydrazone-Mediated Reactions

While many reactions involving dimethylhydrazone aza-enolates currently rely on stoichiometric amounts of strong bases like LDA, a significant future challenge is the development of catalytic and enantioselective variants. ucc.ie Designing chiral catalysts that can mediate the formation and reaction of the aza-enolate would represent a major advance, allowing for the asymmetric synthesis of valuable chiral molecules.

Potential catalytic systems to be investigated include:

Chiral Lewis Acids: Metal complexes featuring chiral ligands could coordinate to the dimethylhydrazone, facilitating enantioselective deprotonation or controlling the facial selectivity of the subsequent reaction with an electrophile.

Organocatalysis: Chiral amines or Brønsted acids could be developed to catalyze cascade reactions, activating both the hydrazone and the electrophile in a stereocontrolled manner. acs.org

Transition Metal Catalysis: Ruthenium or iridium pincer complexes, known to mediate "borrowing hydrogen" reactions, could potentially be adapted for the catalytic alkylation of the this compound aza-enolate using alcohols as alkylating agents, a green chemistry alternative to alkyl halides. organic-chemistry.orgnih.gov

Beyond reactions of the aza-enolate, catalysis of the hydrazone formation itself is also an area for development. While the reaction is often straightforward, catalysts are crucial for achieving high efficiency and for mediating exchange reactions under physiological conditions. Aniline and its derivatives, such as m-phenylenediamine (B132917) (mPDA), have been shown to be highly effective catalysts for hydrazone and oxime ligations and could be applied to optimize the synthesis and modification of this compound. acs.orgnih.gov

Integration into Bioconjugation and Chemical Biology Methodologies

Hydrazone ligation is a cornerstone of bioconjugation chemistry, valued for its bioorthogonality and the tunable stability of the resulting linkage. nih.govaxispharm.com The reaction between a hydrazide (or hydrazine) and a ketone or aldehyde proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules like proteins, peptides, and nucleic acids. researchgate.netyoutube.com

Future research can focus on integrating this compound into these methodologies in several ways:

As a Cleavable Linker: The hydrazone bond is susceptible to hydrolysis, particularly at acidic pH. bohrium.com This property can be exploited to create pH-sensitive drug-delivery systems. A therapeutic agent could be attached to a targeting moiety (e.g., an antibody) via a linker derived from this compound. The conjugate would be stable in the bloodstream (pH 7.4) but would release the drug in the acidic environment of tumors or endosomes. nih.gov

As a Lipophilic Tag: The heptanone backbone provides significant lipophilicity. This feature could be used to modify biomolecules to enhance their interaction with cell membranes or to control the solubility and formulation properties of biopharmaceuticals.

In Hydrazone-Oxime Exchange: This technique allows for the modification or release of biomolecules from a solid support or another molecule. acs.org this compound could be developed as a reactive tag for such exchange reactions, with its reactivity potentially tuned by the steric and electronic properties of the dipropyl ketone backbone.

The development of highly efficient catalysts, such as mPDA, that operate at neutral pH is critical for these applications, as it allows for faster conjugation and reduces potential damage to sensitive biological substrates. nih.govnih.gov

Development of Smart Materials and Responsive Systems based on 4-Heptanone Dimethylhydrazone Chemistry

The dynamic covalent nature of the hydrazone bond makes it an excellent building block for the creation of "smart" materials that can respond to external stimuli. acs.org These materials can adapt their structure and properties in response to changes in their environment, such as pH, light, or the presence of specific metal ions.

Future research in this area could involve incorporating the this compound moiety into polymeric structures to create novel responsive systems:

pH-Responsive Hydrogels: Hydrogels cross-linked with hydrazone bonds derived from this compound could be designed to swell or degrade in acidic conditions. This could be applied to create materials for targeted drug delivery or as scaffolds for tissue engineering that degrade over time as the tissue heals. bohrium.comnih.gov

Self-Healing Polymers: The reversibility of hydrazone bond formation can be harnessed to create self-healing materials. If a polymer network containing these bonds is damaged, the bonds can reform upon application of a stimulus (like a change in pH or temperature), restoring the material's integrity.

Photoswitchable Materials: Certain hydrazones can undergo E/Z isomerization upon exposure to light. acs.orgresearchgate.net By incorporating this compound into a polymer backbone, it may be possible to create materials whose shape, conformation, or surface properties can be controlled with light, leading to applications in actuators, optical data storage, and controlled release systems.

The specific structure of this compound, with its aliphatic side chains, could influence the mechanical properties (e.g., flexibility, glass transition temperature) of the resulting polymers, offering a way to tune the material characteristics for specific applications.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lithium diisopropylamide (LDA) |

| Iodomethane |

| Benzaldehyde |

| Styrene Oxide |

| Aniline |

| m-Phenylenediamine (mPDA) |

Q & A

Q. What synthetic methodologies are employed to prepare 4-heptanone, dimethylhydrazone in laboratory settings?

- Methodological Answer : The compound is synthesized by reacting 4-heptanone with dimethylhydrazine under controlled conditions. The reaction typically involves refluxing equimolar amounts of the ketone and hydrazine in a solvent like ethanol, followed by purification via distillation or recrystallization. Confirm completion using thin-layer chromatography (TLC) and characterize the product via mass spectrometry (e.g., molecular ion peak at m/z 156 for C₉H₂₀N₂) and IR spectroscopy (absence of carbonyl stretch at ~1713 cm⁻¹, replaced by C=N absorption near 1600 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Detects the C=N stretch (~1600 cm⁻¹) and absence of the parent ketone’s carbonyl peak (1713 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight (156 g/mol) and fragmentation patterns .

- ¹H/¹³C NMR : Identifies methyl and methine proton environments adjacent to the hydrazone group, though specific data are not provided in the evidence.

Q. What safety protocols are recommended for handling dimethylhydrazone derivatives?

- Methodological Answer : Follow guidelines for structurally similar compounds (e.g., formaldehyde dimethylhydrazone):

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Dispose of waste via certified hazardous waste services, adhering to local regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the biological origin of 4-heptanone derivatives in metabolomic studies?

- Methodological Answer : Conflicting data on urinary 4-heptanone (exogenous vs. β-oxidation origins) require:

- Isotopic Labeling : Track ²H- or ¹³C-labeled precursors in in vivo models to trace metabolic pathways.

- Comparative Exposure Studies : Correlate dietary intake (e.g., beverages, foods) with urinary levels using LC-MS .

Q. How can HPLC conditions be optimized for separating this compound from complex mixtures?

- Methodological Answer : Adapt methods from ketone separations (e.g., 4-heptanone):

Q. What experimental models elucidate the bioactivity of this compound against nematodes?

- Methodological Answer : Use Caenorhabditis elegans mutants to study stress response pathways:

- Expose L4 larvae to the compound and monitor nuclear translocation of DAF-16::GFP and SKN-1::GFP.

- Assess oxidative stress markers (e.g., GST-4::GFP) and compare to controls .

Q. How can reaction conditions for synthesizing dimethylhydrazone derivatives be systematically optimized?

- Methodological Answer :

- Stoichiometry : Vary hydrazine:ketone ratios (1:1 to 2:1) to maximize yield.

- Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.

- Kinetic Monitoring : Use HPLC (as in ) or in-situ IR to track reaction progress.

Data Contradiction & Mechanistic Analysis

Q. How do structural variations in dimethylhydrazone derivatives influence their nematicidal efficacy?

- Methodological Answer : Compare analogs (e.g., formaldehyde dimethylhydrazone vs. 4-heptanone derivative):

- Structure-Activity Relationships (SAR) : Modify alkyl chain length or substituents and test in C. elegans.

- Molecular Docking : Predict interactions with nematode targets (e.g., glutamate-gated channels) .

Q. What strategies validate the stability of this compound under storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity, and light for 1–4 weeks.

- Analytical Monitoring : Use HPLC to quantify degradation products and GC-MS to identify volatile byproducts .

Experimental Design & Advanced Analytics

Q. How can computational tools predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C=N vs. C=O) to predict sites for catalytic modification.

- Reaction Pathway Simulation : Model intermediates in Sn-ceria catalyzed transformations (as in 4-heptanone synthesis ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.